molecular formula C18H17NO6 B5861187 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid

5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5861187
M. Wt: 343.3 g/mol
InChI Key: WIXUIPAZZXMIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, also known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. The chemical structure of aspirin is derived from salicylic acid, which has been used for medicinal purposes for thousands of years. Aspirin is one of the most widely used drugs in the world, with over 40,000 metric tons produced annually.

Mechanism of Action

Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By blocking the production of these molecules, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid reduces inflammation, pain, and fever. Aspirin also irreversibly acetylates platelet COX, which prevents the formation of thromboxane A2, a potent platelet activator.
Biochemical and Physiological Effects
Aspirin has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, antiplatelet effects, and fever reduction. Aspirin also has effects on the gastrointestinal tract, including the potential to cause ulcers and bleeding. Aspirin has been shown to have a dose-dependent effect on platelet function, with low doses (81 mg/day) being sufficient for antiplatelet effects.

Advantages and Limitations for Lab Experiments

Aspirin has several advantages for laboratory experiments, including its low cost, wide availability, and well-established synthesis method. Aspirin is also relatively stable and has a long shelf life. However, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid has some limitations, including its potential to cause gastrointestinal side effects and its irreversible inhibition of COX enzymes.

Future Directions

There are several areas of future research for 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, including its potential use in the treatment of Alzheimer's disease, diabetes, and other inflammatory conditions. Aspirin's anti-cancer properties also warrant further investigation, particularly in the prevention of colorectal cancer. Additionally, there is ongoing research into the development of novel COX inhibitors that may have fewer side effects than this compound.

Synthesis Methods

Aspirin can be synthesized by acetylating salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization. The synthesis of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is a common laboratory exercise in organic chemistry courses due to its simplicity and historical significance.

Scientific Research Applications

Aspirin has been extensively studied for its therapeutic effects on various diseases and conditions. One of the most well-known applications of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is its use as an antiplatelet agent to prevent blood clots and reduce the risk of heart attack and stroke. Aspirin has also been shown to have anti-cancer properties, particularly in the prevention of colorectal cancer. Additionally, this compound has been investigated for its potential to treat Alzheimer's disease, diabetes, and other inflammatory conditions.

properties

IUPAC Name

5-acetyloxy-2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-11-5-3-4-6-16(11)24-10-17(21)19-15-8-7-13(25-12(2)20)9-14(15)18(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXUIPAZZXMIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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